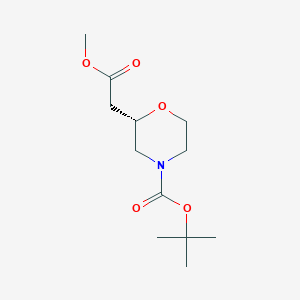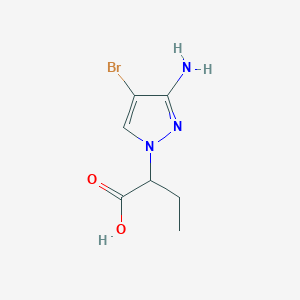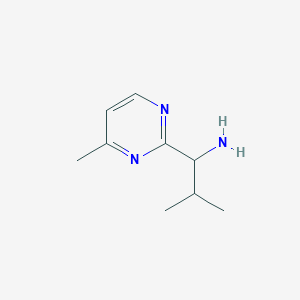![molecular formula C10H17NO2 B13071033 (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a unique organic compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety imparts rigidity and unique stereochemical properties to the molecule, making it a valuable scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Functionalization: Introduction of the amino group at the 3-position is achieved through a series of reactions, including amination and protection-deprotection steps.
Formation of Propanoic Acid Moiety: The propanoic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific receptors.
Industry: Utilized in the development of novel materials with unique mechanical properties.
作用機序
The mechanism of action of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different stereochemical properties.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the ring, leading to different reactivity and applications.
Uniqueness
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and binding properties compared to other bicyclic compounds. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m1/s1 |
InChIキー |
LVGFIIKOBHJGDO-RLKGBJSKSA-N |
異性体SMILES |
C1CC2CC1CC2[C@@H](CC(=O)O)N |
正規SMILES |
C1CC2CC1CC2C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

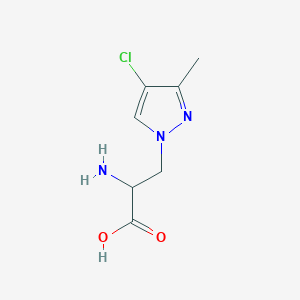
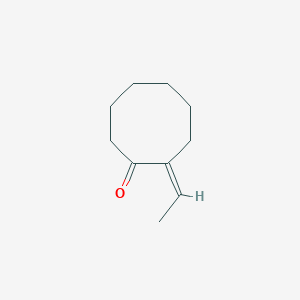

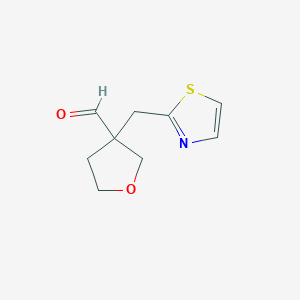
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

